3'-Chloro-6'-methoxy-2,2,3,3,3-pentafluoropropiophenone
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Overview
Description
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is a synthetic organic compound characterized by the presence of a chloro group, a methoxy group, and multiple fluorine atoms attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Halogenation: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a base such as sodium methoxide (NaOCH3).
Industrial Production Methods
Industrial production of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro or methoxy groups with other functional groups using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH, KOtBu, methanol
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Scientific Research Applications
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, altering their activity.
Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 3-Chloro-6-methoxy-2-(methyl sulfanyl) quinoxaline
- Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-
Uniqueness
3’-Chloro-6’-methoxy-2,2,3,3,3-pentafluoropropiophenone is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF5O2/c1-18-7-3-2-5(11)4-6(7)8(17)9(12,13)10(14,15)16/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVJZDXFKCDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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